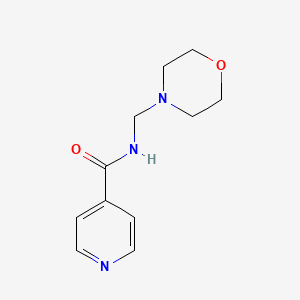

N-(Morpholinomethyl)isonicotinamide

Descripción

N-(Morpholinomethyl)isonicotinamide is a heterocyclic compound featuring a thiazole core substituted with a morpholinomethyl group and an isonicotinamide moiety. Its synthesis and characterization were reported in the Iranian Journal of Pharmaceutical Research (2021), where it was identified as a white solid with a melting point of 192–195°C. Key spectral data include:

- 1H NMR (DMSO-d6, 400 MHz): Peaks at δ 8.76–8.77 (pyridyl protons), 3.90 (ArCH2), and 2.53 (morpholine CH2) .

- 13C NMR (DMSO-d6, 100 MHz): Resonances at δ 164.5 (amide carbonyl), 151.0 (pyridyl carbons), and 54.2 (morpholine carbons) .

- HRMS: [M+1] observed at 366.1391 (calculated 366.1383 for C19H20N5OS) .

The compound’s structure (Fig.

Propiedades

Número CAS |

38221-50-0 |

|---|---|

Fórmula molecular |

C11H15N3O2 |

Peso molecular |

221.26 g/mol |

Nombre IUPAC |

N-(morpholin-4-ylmethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C11H15N3O2/c15-11(10-1-3-12-4-2-10)13-9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,15) |

Clave InChI |

IKYSADCBVOJABA-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1CNC(=O)C2=CC=NC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Morpholinomethyl)isonicotinamide typically involves the reaction of isonicotinamide with morpholine in the presence of a suitable methylene donor. One common method is the Mannich reaction, where formaldehyde is used as the methylene donor. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of an acid catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of N-(Morpholinomethyl)isonicotinamide may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(Morpholinomethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: N-(Morpholinomethyl)isonicotinamide N-oxide.

Reduction: N-(Morpholinomethyl)isonicotinamide amine.

Substitution: Various substituted N-(Morpholinomethyl)isonicotinamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(Morpholinomethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Thiazole Derivatives with Varied Substituents

describes six structurally related compounds (4d–4i) synthesized alongside N-(Morpholinomethyl)isonicotinamide (4i). These analogs differ in substituents on the thiazole ring and the amide moiety (Table 1):

Key Observations :

Pyridyl Isonicotinamide Isomers

highlights the gelation properties of N-(4-pyridyl)isonicotinamide isomers. While the target compound lacks a 4-pyridyl group, its structural similarity to hydrogel-forming isomers underscores the importance of nitrogen positioning:

- N-(4-Pyridyl)nicotinamide (4PNA) : Forms hydrogels with Cu(II) salts due to optimal nitrogen alignment for metal coordination .

- N-(Morpholinomethyl)isonicotinamide: The morpholine ring may disrupt gelation by introducing steric hindrance, though its hydrogen-bonding capacity could enable alternative supramolecular interactions .

Halogenated Derivatives

describes halogenated analogs like N-(5-bromopyridin-2-yl)isonicotinamide co-crystallized with fumaric acid. Key differences include:

- Halogen Impact: Bromine or iodine substituents increase molecular weight (e.g., 4Pyr-Br:FA, MW 359.56) and alter melting points (240–242°C) compared to the non-halogenated target compound .

- Crystallinity: Halogens facilitate co-crystal formation with carboxylic acids, whereas the morpholinomethyl group in 4i may favor amorphous solid dispersions .

Antimicrobial Thiazolidinedione Derivatives

–8 report antimicrobial activity for thiazolidinedione-based isonicotinamide derivatives. For example:

- Compound 68 (N-(5-benzylidene-thiazolidin-3-yl)isonicotinamide) : Exhibits broad-spectrum activity against bacteria (MIC 2–8 µg/mL) and fungi (MIC 4–16 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.